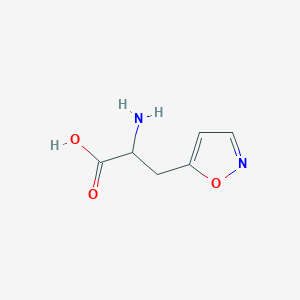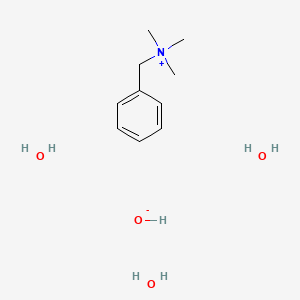
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is a chemical compound with the molecular formula C27H27INP. It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a triphenylphosphonium group, with iodide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide typically involves the reaction of (4-(Dimethylamino)phenyl)triphenylphosphonium chloride with sodium iodide in an appropriate solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous stirring, and precise temperature control to ensure high yield and purity. The final product is often obtained through multiple recrystallization steps to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding substituted phosphonium salts.
Scientific Research Applications
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide has a wide range of applications in scientific research:
Biology: Employed in the study of cellular processes and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumiodide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the formation of reactive intermediates, leading to the desired chemical transformations. The dimethylamino group enhances the electron-donating properties of the ligand, making it more effective in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)methylphosphonium iodide
- (4-(Dimethylamino)phenyl)pyridine derivatives
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumiodide is unique due to its specific structure, which combines the electron-donating properties of the dimethylamino group with the stability and reactivity of the triphenylphosphonium moiety. This combination makes it particularly effective in catalytic applications and as a probe in various research fields .
Properties
Molecular Formula |
C26H25INP |
|---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H25NP.HI/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChI Key |
HZCZXEAVHBOKJM-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)













